Enhanced Hydrophilicity and Hydrogen-Bond Donor Capacity Versus the Des-Hydroxy Analog (1-Methyl-1H-imidazo[4,5-b]pyridine)
The target compound exhibits a significantly lower computed XLogP3-AA value (−0.1) compared to its des-hydroxy analog 1-methyl-1H-imidazo[4,5-b]pyridine (XLogP ≈ 0.97) [1], representing a ΔXLogP of –1.07. Additionally, the target compound possesses one hydrogen bond donor (HBD), whereas the comparator has zero HBDs [1][2]. This indicates that the hydroxymethyl group imparts markedly greater hydrophilicity and hydrogen-bonding potential, which can directly influence aqueous solubility and molecular recognition events in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (XLogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = −0.1; HBD = 1 |
| Comparator Or Baseline | 1-Methyl-1H-imidazo[4,5-b]pyridine (CAS 39998-52-2): XLogP = 0.968; HBD = 0 |
| Quantified Difference | ΔXLogP = −1.07; ΔHBD = +1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Chemsrc, respectively |
Why This Matters
For procurement decisions, this difference matters because the target compound's increased hydrophilicity can lead to improved aqueous solubility and reduced non-specific binding, which are critical parameters in fragment-based drug discovery and lead optimization.
- [1] PubChem Compound Summary CID 10749525. (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Chemsrc. 1-Methyl-1H-imidazo[4,5-b]pyridine (CAS 39998-52-2). Accessed 2026. View Source
